iron(2+);5-methyl-1,10-phenanthroline;sulfate
Description
Iron(2+);5-methyl-1,10-phenanthroline;sulfate is a coordination complex comprising an Fe²⁺ center chelated by three 5-methyl-1,10-phenanthroline (5-Me-phen) ligands, with sulfate as the counterion. The compound is structurally analogous to the classic ferroin indicator (tris(1,10-phenanthroline)iron(II) sulfate) but incorporates a methyl group at the 5-position of the phenanthroline backbone. This substitution modifies its electronic properties, lipophilicity, and biological activity .
Key properties include:
- Molecular formula: C₃₆H₂₄FeN₆O₄S (based on tris-coordination) .
- Basicity: The pKa of 5-Me-phen is 5.2, higher than unsubstituted 1,10-phenanthroline (pKa = 4.92), enhancing its metal-binding stability under mildly acidic conditions .
- Applications: Used in electrochemical studies (e.g., redox probes) and biological assays due to its distinct ligand field effects and solubility in aqueous media .
Properties
IUPAC Name |
iron(2+);5-methyl-1,10-phenanthroline;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C13H10N2.Fe.H2O4S/c3*1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;;1-5(2,3)4/h3*2-8H,1H3;;(H2,1,2,3,4)/q;;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQTUJWMJHAAO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30FeN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066917 | |
| Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23606-37-3 | |
| Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-κN1,κN10)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23606-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous tris(5-methyl-1,10-phenanthroline)sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023606373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(5-methyl-1,10-phenanthroline-N1,N10)iron(2+) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);5-methyl-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 5-methyl-1,10-phenanthroline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general procedure includes dissolving iron(II) sulfate in water, followed by the addition of 5-methyl-1,10-phenanthroline. The mixture is then stirred and heated to promote the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is typically purified through recrystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);5-methyl-1,10-phenanthroline;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in redox reactions where the iron(II) center is reduced.
Substitution: Ligand exchange reactions can occur, where the 5-methyl-1,10-phenanthroline ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in solution.
Major Products
Oxidation: The major product is typically an iron(III) complex.
Reduction: The major product is the reduced form of the iron(II) complex.
Substitution: The major products are the new complexes formed with the substituted ligands.
Scientific Research Applications
Iron(2+);5-methyl-1,10-phenanthroline;sulfate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of iron concentrations.
Biology: Studied for its potential interactions with biological molecules and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in various industrial processes, including catalysis and material science .
Mechanism of Action
The mechanism of action of iron(2+);5-methyl-1,10-phenanthroline;sulfate involves its ability to participate in redox reactions. The iron(II) center can undergo oxidation and reduction, making it a versatile compound in redox chemistry. The 5-methyl-1,10-phenanthroline ligand stabilizes the iron center and facilitates its interactions with other molecules. The sulfate counterion helps maintain the overall charge balance of the complex .
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituted 1,10-phenanthrolines exhibit variations in steric, electronic, and lipophilic properties. Key comparisons include:
Unsubstituted 1,10-Phenanthroline Complexes
- FcH/FcH⁺ in acetonitrile) . Higher aqueous solubility but reduced membrane permeability compared to 5-Me-phen derivatives .
5-Substituted Phenanthroline Derivatives
- 5-Nitro-1,10-phenanthroline Iron(II) Sulfate: The nitro group strongly withdraws electrons, lowering the ligand’s basicity (pKa ~4.55) and stabilizing the Fe²⁺/Fe³⁺ redox couple (E°’ = 0.56 V) . Exhibits higher anti-trypanosomal activity (IC₅₀ = 36.0 μM) but significant cytotoxicity compared to 5-Me-phen (IC₅₀ = 12.1 μM, lower toxicity) .
- 5-Chloro-1,10-phenanthroline Iron(II) Sulfate: Moderate electron-withdrawing effects result in intermediate redox potentials (E°’ = 0.64 V) . Anti-trypanosomal activity (IC₅₀ = 11.1 μM) is comparable to 5-Me-phen but with higher cytotoxicity .
4,7-Disubstituted Phenanthrolines
- 4,7-Diphenyl-1,10-phenanthroline Iron(II) Complexes :
Electrochemical Properties
Substituents significantly influence redox potentials (Table 1):
| Compound | E°’ (V vs. FcH/FcH⁺) | ΔE (V) | Ipc/Ipa |
|---|---|---|---|
| Tris(5-Me-phen)Fe²⁺ | 0.720 | 0.160 | 0.98 |
| Tris(5,6-Me₂-phen)Fe²⁺ | 0.560 | 0.160 | 0.98 |
| Tris(5-NO₂-phen)Fe²⁺ | 0.560 | 0.160 | 0.98 |
| Tris(1,10-phen)Fe²⁺ (Ferroin) | 1.060 | 0.160 | 0.98 |
Data sourced from cyclic voltammetry in acetonitrile .
- Key Insight : Electron-donating groups (e.g., methyl) raise E°’ by stabilizing Fe²⁺, while electron-withdrawing groups (e.g., nitro) lower E°’ .
Anti-Trypanosomal Activity
| Compound | IC₅₀ (μM) | Cytotoxicity (Fibroblasts) |
|---|---|---|
| 5-Me-phen Iron(II) Sulfate | 12.1 | Low (Not Detected) |
| 5-NO₂-phen Iron(II) Sulfate | 36.0 | High |
| 4,7-Diphenyl-phen Iron(II) Complex | 0.26 | Moderate |
Data adapted from anti-trypanosomal assays .
- 5-Me-phen balances membrane permeability and low cytotoxicity .
Anticancer Potential
- Fe³⁺ complexes with 5-Me-phen show moderate DNA-binding affinity but lower toxicity compared to Cu²⁺ analogs, making them candidates for selective cancer therapies .
Biological Activity
Iron(II) 5-methyl-1,10-phenanthroline sulfate, commonly referred to as ferroin, is a complex that has garnered significant interest in medicinal chemistry due to its biological activities. This article delves into its biological properties, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula :
- Molecular Weight : 692.53 g/mol
- Appearance : Red liquid
- Density : 1.006 g/mL
- Solubility : Soluble in water
Iron(II) complexes with phenanthroline derivatives exhibit various biological activities primarily through their ability to interact with cellular components and influence oxidative stress pathways.
- Fenton Reaction Inhibition : The iron chelator 1,10-phenanthroline can inhibit the Fenton reaction, which is responsible for generating reactive oxygen species (ROS) from hydrogen peroxide (H2O2). However, studies indicate that while it can reduce oxidative damage, it does not completely prevent it, suggesting a nuanced role in oxidative stress modulation .
- Cytotoxicity : Research shows that iron(II) complexes with phenanthroline derivatives demonstrate significant cytotoxicity against various cancer cell lines. For instance, the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells were evaluated using MTT assays, revealing a dose-dependent reduction in cell viability .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells through ROS generation. |
| Antimicrobial Effects | Exhibits activity against bacterial and fungal strains. |
| Oxidative Stress Modulation | Alters cellular redox state influencing cell survival and proliferation. |
Case Studies
- In Vitro Studies : A study demonstrated that iron(II) complexes with phenanthroline derivatives showed enhanced cytotoxicity against multiple cancer cell lines compared to non-cancerous cells. The selectivity towards cancer cells suggests potential for targeted therapy .
- In Vivo Studies : Animal models treated with iron(II)-phenanthroline complexes exhibited reduced tumor growth rates without significant toxicity compared to standard chemotherapy agents such as cisplatin . Blood tests indicated stable hepatic enzyme levels, suggesting minimal liver damage.
- Oxidative Damage Protection : Another investigation highlighted that while iron(II)-phenanthroline could not fully prevent oxidative damage to DNA and cellular components induced by Fenton reagents, it still provided substantial protection at certain concentrations .
Q & A
Basic Research Questions
Q. What is the optimal procedure for synthesizing the iron(II)-5-methyl-1,10-phenanthroline complex, and how is its formation confirmed experimentally?
- Methodological Answer : The complex is typically synthesized by reacting iron(II) sulfate with 5-methyl-1,10-phenanthroline in a 1:3 molar ratio under inert conditions to prevent oxidation. Key steps include:
- Dissolving iron(II) sulfate in deoxygenated water or methanol.
- Adding 5-methyl-1,10-phenanthroline dissolved in a compatible solvent (e.g., methanol).
- Stirring at 65°C for 24 hours under nitrogen to ensure complete chelation .
- Formation is confirmed via UV-Vis spectroscopy (absorption peak ~510 nm for the Fe²⁺-phenanthroline complex) and techniques like TLC, CE, or MS for purity assessment .
Q. How does pH influence the stability and absorbance of the iron(II)-5-methyl-1,10-phenanthroline complex during spectrophotometric analysis?
- Methodological Answer : The complex is stable in mildly acidic to neutral conditions (pH 3–6). At lower pH, ligand protonation reduces chelation efficiency, while higher pH risks iron(II) oxidation to Fe³⁺.
- Adjust pH using acetate or phosphate buffers.
- Allow 10 minutes post-mixing for full color development before measuring absorbance at 510 nm .
- Calibration curves should be pH-specific to account for variability in molar absorptivity .
Q. What are the standard protocols for quantifying iron(II) using 5-methyl-1,10-phenanthroline in environmental or pharmaceutical samples?
- Methodological Answer :
- Sample Preparation : Reduce Fe³⁺ to Fe²⁺ using ascorbic acid or hydroxylamine hydrochloride .
- Complexation : Add excess 5-methyl-1,10-phenanthroline to ensure complete Fe²⁺ binding.
- Measurement : Use a spectrophotometer calibrated with Fe²⁺ standards (e.g., 0.1–5 ppm range).
- Validation : Adhere to pharmacopeial guidelines (e.g., USP) or ISO methods for inter-laboratory reproducibility .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction parameters for the iron(II)-phenanthroline complex to improve sensitivity and reproducibility?
- Methodological Answer :
- Factors : Reagent concentration (A), volume (B), pH (C), and reaction time (D).
- Design : Use a Box-Behnken model with three center points to minimize quadratic effects.
- Outcome : Maximize absorbance (Y) by identifying interactions (e.g., A×B for reagent excess vs. solubility limits).
- Example : A study achieved optimal conditions at 0.01 M 5-methyl-1,10-phenanthroline, pH 4.5, and 15-minute reaction time via DoE .
Q. What mechanisms underlie the redox behavior of the iron(II)-phenanthroline complex in cerimetric titrations, and how does sulfate counterion stability affect these reactions?
- Methodological Answer :
- Redox Role : The complex acts as a redox indicator, transitioning from red (Fe²⁺) to pale blue (Fe³⁺) upon oxidation.
- Sulfate Stability : Sulfate ions stabilize Fe²⁺ via weak coordination, reducing oxidation during titrations with ceric sulfate.
- Kinetics : Monitor absorbance decay at 533 nm to assess complex stability under varying oxidizing conditions .
Q. How do coexisting ions (e.g., Al³⁺, Cu²⁺) interfere with iron(II) quantification using 5-methyl-1,10-phenanthroline, and what masking agents are effective?
- Methodological Answer :
- Interference : Cu²⁺ and Al³⁺ compete for phenanthroline binding, causing false positives/negatives.
- Mitigation : Add EDTA to chelate interfering metals (except Fe²⁺) at pH 4–5.
- Validation : Perform recovery studies (spiked samples) to confirm <5% interference .
Q. What spectroscopic or chromatographic techniques resolve discrepancies in iron speciation when using 5-methyl-1,10-phenanthroline in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Speciation : Combine UV-Vis with ICP-OES to distinguish Fe²⁺/Fe³⁺.
- Chromatography : Use HPLC with a C18 column and mobile phase (acetonitrile:buffer) to separate the complex from matrix components.
- Validation : Cross-check with geochemical modeling (e.g., WATEQFC) for ionic activity corrections .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
